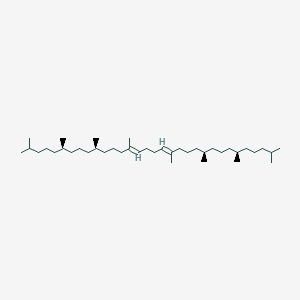

(14E,18E)-lycopadiene

Description

Properties

CAS No. |

111051-86-6 |

|---|---|

Molecular Formula |

C40H78 |

Molecular Weight |

559 g/mol |

IUPAC Name |

(6R,10R,14E,18E,23R,27R)-2,6,10,14,19,23,27,31-octamethyldotriaconta-14,18-diene |

InChI |

InChI=1S/C40H78/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h21-22,33-34,37-40H,11-20,23-32H2,1-10H3/b35-21+,36-22+/t37-,38-,39+,40+/m1/s1 |

InChI Key |

JBDZFQFIKGPIRH-PQPPKSKMSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)CCC[C@H](CCC/C(=C/CC/C=C(/CCC[C@@H](CCC[C@@H](CCCC(C)C)C)C)\C)/C)C |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for 14e,18e Lycopadiene

Biological Sources and Ecological Distribution of (14E,18E)-lycopadiene

The natural occurrence of this compound is highly specific, with current scientific understanding pointing to a particular lineage of the colonial microalga Botryococcus braunii.

Detailed Investigations into Botryococcus braunii as a Producer Organism

Botryococcus braunii, a green planktonic microalga, is widely recognized for its capacity to produce and accumulate significant quantities of liquid hydrocarbons, which can constitute 30-40% of its dry weight. wikipedia.org This species is classified into different chemical races based on the primary type of hydrocarbon it synthesizes. ejbiotechnology.infotandfonline.com The A race produces n-alkadienes and trienes, while the B race is known for producing triterpenoid (B12794562) hydrocarbons called botryococcenes and methylated squalenes. ejbiotechnology.inforesearchgate.net

The L race of B. braunii is distinguished by its unique production of a single C40 tetraterpenoid hydrocarbon, identified as this compound. ejbiotechnology.infotandfonline.comresearchgate.net This compound, with the chemical formula C40H78, is the sole or principal hydrocarbon synthesized by this race, a characteristic that sets it apart from the A and B races. researchgate.net Strains of the L race were first isolated from tropical freshwater lakes, such as those in Thailand and the Ivory Coast. researchgate.net While B. braunii is found globally in freshwater and brackish environments, the L race has been notably identified in tropical zones. ejbiotechnology.inforesearchgate.net The hydrocarbon content of the L race, consisting of lycopadiene, accounts for approximately 2-8% of the alga's dry biomass. researchgate.net The biosynthesis of this compound is initiated by a squalene (B77637) synthase (SS)-like enzyme known as lycopaoctaene synthase (LOS). ebi.ac.uk

Systematic Screening for Novel Biological Origins of this compound

To date, the scientific literature overwhelmingly identifies the L race of Botryococcus braunii as the exclusive natural producer of this compound. researchgate.netebi.ac.ukutk.edu While other related tetraterpenoid compounds, such as lycopene (B16060) and lycopersene, are found in a variety of organisms including other algae, fungi, bacteria, and plants, there is a lack of published research detailing systematic screenings that have identified novel biological sources of this compound. nih.govresearchgate.netplantaanalytica.com The biosynthetic pathway leading to this specific tetraterpene appears to be a specialized trait of this particular algal race. ebi.ac.uk

State-of-the-Art Extraction and Sample Preparation Techniques for Complex Lipid Matrices

The extraction of this compound from B. braunii is complicated by the alga's robust cellular structure and extracellular matrix, which encapsulates the hydrocarbon lipids. wikipedia.orgmurdoch.edu.au Overcoming this barrier is essential for efficient isolation and requires advanced pre-treatment and optimized extraction protocols.

Optimization of Solvent Systems for Selective Extraction

The choice of solvent is critical for maximizing the yield and purity of the extracted hydrocarbons. Various solvents and systems have been investigated for their efficacy in extracting lipids from B. braunii.

Non-polar solvents like hexane (B92381) and heptane (B126788) are effective at dissolving the hydrocarbon-rich extracellular matrix. murdoch.edu.au Studies have shown that heptane, when combined with high shear, can achieve sustainable productivities. murdoch.edu.au Polar solvents such as ethanol (B145695) are also used; however, while they may extract a broad range of lipids, they can be less selective for the target hydrocarbons, also co-extracting compounds like polyphenols and tannins. lammc.lt

Conventional laboratory methods like the Bligh & Dyer and Folch methods, which use chloroform-methanol mixtures, are considered standard for total lipid extraction but are often limited to small-scale applications due to the use of chlorinated solvents. mdpi.comnih.gov More advanced and environmentally benign options include switchable hydrophilicity solvents (SHS), such as N,N-dimethylcyclohexylamine (DMCHA). sci-hub.setandfonline.com These solvents can reversibly change their miscibility with water, facilitating an efficient extraction process and have demonstrated high lipid recovery from B. braunii. sci-hub.setandfonline.com Supercritical fluid extraction using CO2 has also been employed as a clean technology for hydrocarbon recovery from the algal biomass. escholarship.org

| Solvent System | Type | Key Findings/Observations | Reference |

|---|---|---|---|

| Heptane | Non-polar Hydrocarbon | Effective for extracting extracellular botryococcene (B12783581) with high shear. | murdoch.edu.au |

| Ethanol (95%) | Polar | Good solubility for triterpenes but co-extracts other compounds, reducing selectivity. | lammc.lt |

| Chloroform-Methanol | Solvent Mixture | Standard laboratory method (Bligh & Dyer) for total lipid extraction. | nih.gov |

| N,N-dimethylcyclohexylamine (DMCHA) | Switchable Hydrophilicity Solvent (SHS) | Achieved high lipid yield (64.84%) from freeze-dried B. braunii. | sci-hub.setandfonline.com |

| Supercritical CO2 | Supercritical Fluid | Optimal extraction pressure reported at 30 MPa. | escholarship.org |

Advanced Methods for Biomass Pre-treatment

Pre-treatment of the algal biomass is a crucial step to disrupt the protective cell and colony structures, thereby enhancing solvent access to the intracellular and extracellular lipids. sci-hub.se

Mechanical methods include grinding and pelletizing the biomass to physically break down the cell system and increase bulk density, which improves mass exchange during extraction. lammc.lt High-shear environments, often created using high-speed blenders or vortex mixers with glass beads, can effectively disrupt the colonies and release the hydrocarbons. murdoch.edu.auescholarship.org

Energy-based methods have also proven highly effective. Ultrasonication utilizes acoustic cavitation to create microbubbles that implode, generating pressure waves that disrupt cell walls. nih.govkoreascience.kr This method is considered one of the most applicable and efficient for lipid extraction from microbial biomass. nih.govMicrowave heating is another advanced technique that disintegrates the biomass, allowing for a significant increase in lipid yield compared to conventional extraction alone. mdpi.com For instance, one study reported an increase in lipid yield from 18% to 38% after microwave pre-treatment. mdpi.com Direct heating of the biomass in an autoclave has also shown better performance than conventional solvent extraction without pre-treatment. koreascience.kr

| Pre-treatment Method | Principle | Reported Effect on Lipid Yield from B. braunii | Reference |

|---|---|---|---|

| Ultrasonication | Acoustic cavitation disrupts cell walls. | Found to yield the highest percentage of lipids (19.8% of biomass) in one study. | koreascience.kr |

| Microwave Heating | Electromagnetic radiation disintegrates biomass. | Increased lipid yield from 18% to 38% at 45°C. | mdpi.com |

| Autoclaving (Direct Heating) | Heat and pressure disrupt cells. | Showed better performance than conventional solvent extraction alone. | koreascience.kr |

| High Shear | Mechanical force disrupts colonies. | Effective colony disruption method, improving access to the extracellular matrix. | murdoch.edu.au |

High-Resolution Separation and Purification Strategies for this compound

Following extraction, the crude lipid mixture contains this compound along with other lipids, pigments, and potentially its own geometric isomers. High-resolution separation techniques are therefore essential to isolate the compound in a pure form.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation of tetraterpenoids and their isomers. researchgate.netnih.gov For separating geometric isomers of carotenoids like lycopene, which is structurally related to lycopadiene, reversed-phase C30 columns have demonstrated superior resolving power compared to the more common C18 columns. researchgate.net A C30 column can effectively separate all-trans isomers from various cis-isomers, which is critical for obtaining a pure sample of this compound. researchgate.netnih.gov

The mobile phase composition is key to achieving sharp resolution. Isocratic or gradient systems consisting of solvents such as methyl-t-butyl ether, methanol, ethyl acetate, acetonitrile (B52724), and n-butanol have been successfully used for the separation of lycopene isomers and would be applicable to lycopadiene. researchgate.netnih.gov For identification and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is also a vital tool, capable of confirming the molecular weight and fragmentation pattern of the isolated hydrocarbon. researchgate.net

Multi-Dimensional Chromatography (e.g., HPLC-HPLC, GCxGC)

Multi-dimensional chromatography enhances resolving power by employing two or more independent separation stages. chromatographytoday.comchromatographyonline.com This approach is particularly effective for analyzing complex mixtures like algal hydrocarbon extracts, where single-dimension chromatography is often insufficient to separate all components. mdpi.comchromsoc.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique is exceptionally well-suited for the analysis of volatile and semi-volatile non-polar compounds, including hydrocarbons. chromatographyonline.commdpi.com In GCxGC, the sample is subjected to two different gas chromatography columns connected in series, typically a non-polar column in the first dimension and a polar or semi-polar column in the second dimension. ncsu.edu This orthogonal separation mechanism allows for the resolution of co-eluting peaks from the first dimension, significantly increasing peak capacity and sensitivity. acs.orgtandfonline.com The analysis of complex essential oils and plant volatiles, which contain a wide array of terpenoids, demonstrates the capability of GCxGC to separate structurally similar isomers and provide highly detailed chemical profiles. chromatographyonline.comacs.org Given that the hydrocarbon fraction of B. braunii is a complex mixture, GCxGC coupled with time-of-flight mass spectrometry (TOF-MS) would be an ideal method for the detailed characterization and potential quantification of this compound and its isomers. ncsu.edu

Two-Dimensional High-Performance Liquid Chromatography (HPLC-HPLC or 2D-LC): For less volatile, high-molecular-weight isoprenoids like tetraterpenoids, 2D-LC offers a robust separation strategy. chromatographyonline.commdpi.com This technique combines two different HPLC separation modes, such as normal-phase and reversed-phase, or reversed-phase at two different pH values. chromatographyonline.com The coupling of different separation selectivities allows for the resolution of complex mixtures that are intractable by single-column methods. chromsoc.com For instance, the separation of carotenoid isomers, which are structurally analogous to tetraterpenoids, is significantly improved using 2D-LC systems. researchgate.net A common approach involves using a reversed-phase C18 column in the first dimension followed by a column with a different selectivity (e.g., a C30 or a phenyl-hexyl column) in the second dimension to resolve geometric isomers and other closely related compounds. researchgate.netfoodandnutritionjournal.org

| Technique | Typical 1st Dimension | Typical 2nd Dimension | Application Notes for Isoprenoids | Reference |

|---|---|---|---|---|

| GCxGC-TOF-MS | Non-polar column (e.g., DB-5) | Semi-polar or polar column (e.g., DB-17 or Wax) | Excellent for separating complex volatile hydrocarbons and terpenoids in essential oils and plant extracts. Provides structured chromatograms and high resolution. | chromatographyonline.comncsu.eduacs.org |

| HPLC-HPLC (Reversed-Phase x Reversed-Phase) | C18 column at high pH (e.g., pH 10) | C18 or C30 column at low pH (e.g., pH 2.7) | Effective for separating complex peptide and non-polar compound mixtures by exploiting differences in solvophobic and electrostatic interactions at different pH levels. | chromatographyonline.com |

| HPLC-HPLC (Normal-Phase x Reversed-Phase) | Silica or Diol column | C18 or C30 column | Offers highly orthogonal separation for compounds with varying polarity. Useful for separating carotenoid isomers and fatty acid esters of xanthophylls. | researchgate.net |

Supercritical Fluid Chromatography (SFC) for Non-Polar Isoprenoids

Supercritical Fluid Chromatography (SFC) has re-emerged as a powerful technique for the analysis and purification of non-polar compounds. nih.gov It utilizes a mobile phase, most commonly carbon dioxide, held above its critical temperature and pressure, which endows it with properties intermediate between a liquid and a gas. libretexts.org This results in low viscosity and high diffusivity, allowing for rapid separations with high efficiency, often superior to HPLC. libretexts.org

For non-polar isoprenoids like this compound, SFC is an ideal separation technique. mdpi.com The low polarity of the supercritical CO2 mobile phase is highly compatible with lipophilic compounds. Polarity can be fine-tuned by adding small amounts of a polar organic solvent (modifier), such as methanol, which allows for the elution and separation of a wide range of lipids. libretexts.orgchromatographyonline.com SFC has been successfully applied to the separation of various isoprenoids, including carotenoids, retinoids, and triterpenoids. nih.govmdpi.com The technique is particularly advantageous for separating isomers and thermally labile compounds, making it a valuable tool for isolating pure this compound from algal extracts. mdpi.com

| Compound Class | SFC Column | Mobile Phase (CO2 with Modifier) | Detection Method | Reference |

|---|---|---|---|---|

| Triterpenoids | Diol | Methanol/Water/Ammonium Formate modifier gradient | Mass Spectrometry (MS) | nih.gov |

| Carotenoids/Retinoids | Silica, C30 | Methanol or Ethanol modifier | UV-Vis, MS | nih.govmdpi.com |

| General Lipids (Non-polar) | C4, C8, Phenyl-type | Methanol modifier | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) | chromatographyonline.com |

| Coenzyme Q10 | Not specified | Not specified | Mass Spectrometry (MS) | mdpi.com |

Countercurrent Chromatography Approaches

Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid stationary support, thereby eliminating issues of irreversible sample adsorption. nih.govresearchgate.net The technique relies on partitioning a sample between two immiscible liquid phases, one of which is held stationary in a coil by centrifugal force while the other is pumped through as the mobile phase. nih.gov This makes CCC particularly suitable for the preparative-scale purification of natural products, including sensitive and non-polar compounds like terpenoids. nih.govmdpi.com

The successful application of CCC for the isolation of this compound hinges on the selection of an appropriate two-phase solvent system. researchgate.net For hydrophobic compounds, non-aqueous solvent systems or systems with a high proportion of non-polar solvents are typically employed. mdpi.com Researchers have developed numerous solvent systems, often based on hexane, ethyl acetate, methanol, and water, to successfully isolate a wide variety of terpenoids from complex mixtures such as essential oils and crude plant extracts. academicjournals.orgnih.gov The ability to achieve high sample recovery and operate at a preparative scale makes CCC a highly valuable methodology for obtaining substantial quantities of pure this compound for further study. mdpi.com

| Target Compounds | Solvent System (v/v/v/v) | Purity Achieved | Reference |

|---|---|---|---|

| Nimbidiol, Pristimerin (Terpenoids) | n-hexane–ethyl acetate–methanol–water (2.3:2:2:1.3) | 95.0% and 97.1% | academicjournals.org |

| Linalool, Terpinen-4-ol, α-terpineol (Terpenoids) | n-heptane/methanol/ethyl acetate/water (5:2:5:2) | 93-99% | nih.gov |

| Anethole, Foeniculin (Terpenoids) | n-heptane/methanol (1:1) | 93-93.6% | nih.gov |

| Camphor, Nerolidol (Terpenoids) | n-hexane/acetonitrile | High purity fractions | mdpi.com |

Comprehensive Structural Elucidation of 14e,18e Lycopadiene Through Advanced Spectroscopic Techniques

Ultra-High Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

Ultra-high-resolution mass spectrometry (HRMS) is a cornerstone in the structural elucidation of novel compounds, offering the ability to determine the elemental composition of a molecule with exceptional accuracy. bioanalysis-zone.com For (14E,18E)-lycopadiene (C₄₀H₇₈), this precision is crucial for confirming its molecular formula.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands as one of the most powerful techniques for the non-targeted analysis of complex organic mixtures due to its ultra-high-resolution capabilities. researchgate.netresearchgate.net When analyzing a sample containing this compound, FT-ICR MS can provide an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. The high resolving power of FT-ICR MS is also adept at separating isobaric interferences, which is critical when analyzing natural product extracts that may contain a multitude of closely related compounds. core.ac.uk The combination of direct analysis in real time (DART) with FT-ICR MS allows for rapid ionization with minimal sample preparation and generates abundant molecular or quasimolecular ions with little to no fragmentation, which is ideal for determining the molecular weight of compounds like lycopadiene. sysu.edu.cn

Orbitrap Mass Spectrometry for Precise Mass Measurement

Orbitrap mass spectrometry offers a compelling alternative to FT-ICR MS, providing high resolution and high mass accuracy, making it well-suited for the analysis of carotenoids and related terpenes. nih.govlibretexts.org In the context of this compound, an Orbitrap instrument can readily achieve mass accuracies in the low parts-per-million (ppm) range, which is more than sufficient to confirm the elemental composition of C₄₀H₇₈. Studies on related carotenoids have demonstrated the superiority of Orbitrap MS in terms of specificity and sensitivity compared to other detection methods. nih.govlibretexts.org The high resolving power of Orbitrap instruments also aids in distinguishing the target analyte from matrix interferences, a significant advantage in complex sample analysis. mdpi.com

Advanced Tandem Mass Spectrometry (MSⁿ) for Complex Fragmentation Pathways

Tandem mass spectrometry (MSⁿ) is indispensable for probing the structural intricacies of molecules by inducing fragmentation and analyzing the resulting product ions. core.ac.uk For this compound, MSⁿ experiments would reveal characteristic fragmentation patterns that can be used to confirm its structure and distinguish it from its isomers.

The fragmentation of carotenoids, which share structural similarities with lycopadiene, has been studied using techniques like atmospheric pressure chemical ionization (APCI) tandem mass spectrometry. nih.govnih.gov While specific fragmentation data for this compound is not extensively published, analysis of the closely related lycopene (B16060) shows that cis and all-trans isomers can be distinguished by their unique fragmentation patterns upon collision-induced dissociation (CID). nih.gov For instance, cis-lycopene isomers produce characteristic fragment ions that are either absent or of much lower abundance in the tandem mass spectrum of the all-trans isomer. nih.gov A similar approach for this compound would be expected to yield specific product ions resulting from cleavages along the polyisoprenoid chain, providing valuable structural information.

A hypothetical fragmentation of this compound would likely involve initial loss of terminal isoprene (B109036) units and subsequent cleavages at various points along the carbon backbone. The table below outlines potential key fragment ions that could be observed in an MS/MS experiment.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 554.6 [M]⁺ | 485.5 | C₅H₉ | Loss of a terminal isoprene unit |

| 554.6 [M]⁺ | 416.4 | C₁₀H₁₈ | Loss of two isoprene units |

| 554.6 [M]⁺ | 347.3 | C₁₅H₂₇ | Loss of three isoprene units |

| 554.6 [M]⁺ | 278.2 | C₂₀H₃₆ | Cleavage at the center of the molecule |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

While mass spectrometry provides crucial information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining the precise connectivity and stereochemistry of a molecule.

¹H and ¹³C NMR Chemical Shift Analysis in various Solvents

Expected ¹H NMR Chemical Shifts for this compound in CDCl₃:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Olefinic (C14-H, C15-H, C18-H, C19-H) | 5.10 - 5.20 | m |

| Allylic (CH₂) | 1.95 - 2.10 | m |

| Allylic (CH) | 1.50 - 1.65 | m |

| Methyl (vinyl) | 1.60 - 1.70 | s |

| Methyl (aliphatic) | 0.80 - 0.90 | d |

| Methylene (B1212753) (aliphatic) | 1.05 - 1.40 | m |

| Methine (aliphatic) | 1.40 - 1.55 | m |

Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃:

| Carbon | Expected Chemical Shift (ppm) |

| Olefinic (C14, C15, C18, C19) | 124.0 - 135.0 |

| Allylic (CH₂) | 39.0 - 41.0 |

| Allylic (CH) | 36.0 - 38.0 |

| Methyl (vinyl) | 15.0 - 17.0 |

| Methyl (aliphatic) | 19.0 - 23.0 |

| Methylene (aliphatic) | 24.0 - 40.0 |

| Methine (aliphatic) | 32.0 - 38.0 |

Homo- and Heteronuclear Correlation Spectroscopies (COSY, TOCSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings, allowing for the tracing of the spin systems within the molecule. For this compound, COSY would be instrumental in connecting the protons along the aliphatic chains and within the unsaturated central portion.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, which would be particularly useful for identifying all the protons within a given fragment of the lycopadiene backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. By combining HSQC data with the ¹H and ¹³C spectra, the carbon signals can be definitively assigned based on the chemical shifts of their attached protons.

The combined application of these advanced spectroscopic techniques provides a robust and comprehensive approach to the structural elucidation of complex natural products like this compound, ensuring an accurate and detailed understanding of its molecular architecture.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) for Relative Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of nuclei within a molecule, which is essential for establishing relative stereochemistry. libretexts.org These experiments measure the Nuclear Overhauser Effect (NOE), a through-space interaction between nuclei where the signal intensity is inversely proportional to the sixth power of the distance between them. libretexts.org For a flexible, acyclic molecule like this compound, these experiments are crucial for determining the geometry of the trisubstituted double bonds.

The (14E,18E) configuration is confirmed by observing specific NOESY or ROESY correlations. For an E-configured double bond, NOE correlations are expected between the vinylic proton and the protons on the methylene group on the opposite side of the double bond, whereas correlations to the allylic methyl group would be weak or absent. In the case of lycopadiene derivatives like lycopanerols, ROESY has been successfully used to establish their relative stereochemistry. spiedigitallibrary.org For this compound, key correlations would be anticipated between the vinylic protons (H-14 and H-18) and protons of the adjacent methylene groups (H₂-16 and H₂-20), confirming the trans geometry. nih.gov

Table 1: Representative NOESY/ROESY Correlations for this compound

| Proton 1 | Proton 2 | Expected Correlation | Implication |

| H-14 | H₂-16 | Strong | Confirms (14E) geometry |

| H-18 | H₂-20 | Strong | Confirms (18E) geometry |

| H-14 | H₃-19 | Weak / Absent | Supports (14E) geometry |

| H-18 | H₃-19 | Weak / Absent | Supports (18E) geometry |

| H-6 | H₂-5, H₂-7 | Strong | Confirms local connectivity |

| H-10 | H₂-9, H₂-11 | Strong | Confirms local connectivity |

Residual Dipolar Coupling (RDC) Experiments for Conformational and Configurational Elucidation

Residual Dipolar Couplings (RDCs) provide long-range structural information that is not accessible through standard NMR techniques like NOE, which are limited to short-range interactions. nih.govencyclopedia.pub RDCs are measured when molecules in solution are partially aligned by an external medium, such as a liquid crystal, preventing the complete averaging of dipolar couplings. encyclopedia.pubnih.gov The magnitude of an RDC is dependent on the orientation of the internuclear vector (e.g., a C-H bond) relative to the magnetic field. nih.govduke.edu

For highly flexible molecules like this compound, RDC analysis presents a significant challenge. frontiersin.org However, it is a powerful tool for validating conformational models and determining the relative configuration of distant stereocenters. libretexts.orgnih.gov The experiment involves dissolving the analyte in a suitable alignment medium, such as a self-assembled oligopeptide phase, and acquiring spectra to extract the one-bond C-H RDC values (¹DCH). libretexts.org These experimental RDCs are then compared against values calculated from various computationally generated low-energy conformers. libretexts.org The configuration whose calculated RDCs best fit the experimental data is assigned as the correct one. This method has been successfully applied to determine the absolute configuration of complex diterpenoids. researchgate.netresearchgate.net

Table 2: Hypothetical RDC Data for a Conformational Model of this compound

| C-H Vector | Experimental ¹DCH (Hz) | Calculated ¹DCH (Hz) (for model) | Deviation (Hz) |

| C6-H6 | -12.5 | -12.2 | -0.3 |

| C10-H10 | -10.8 | -11.1 | +0.3 |

| C14-H14 | +21.3 | +20.9 | -0.4 |

| C18-H18 | +20.9 | +21.5 | +0.6 |

| C23-H23 | -11.7 | -11.5 | -0.2 |

| C27-H27 | -13.1 | -13.4 | +0.3 |

Note: Data is illustrative to demonstrate the principle of RDC analysis.

Vibrational Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. upi.edu For this compound, a long-chain hydrocarbon with alkene functionalities, the FT-IR spectrum is expected to be dominated by C-H and C=C bond vibrations.

The key absorptions include C-H stretching vibrations from the numerous methyl (CH₃) and methylene (CH₂) groups, which appear just below 3000 cm⁻¹. libretexts.orgvscht.cz Specifically, sp³ C-H stretches are found in the 3000–2850 cm⁻¹ region. libretexts.org The presence of double bonds is indicated by the vinylic =C-H stretching absorptions, which occur at slightly higher frequencies, typically in the 3100–3000 cm⁻¹ range. libretexts.orgvscht.cz The C=C double bond stretching vibration itself gives rise to a moderate band in the 1680-1640 cm⁻¹ region. libretexts.orglibretexts.org Additionally, C-H bending vibrations for methyl and methylene groups are expected between 1470 and 1370 cm⁻¹, and a characteristic CH₂ rocking vibration for long alkyl chains may appear around 725-720 cm⁻¹. libretexts.orgspectroscopyonline.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100–3000 | C-H Stretch | Alkene (=C-H) | Medium-Weak |

| 3000–2850 | C-H Stretch | Alkane (-C-H) | Strong |

| 1680–1640 | C=C Stretch | Alkene (C=C) | Medium-Weak |

| 1470–1450 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |

| 1380–1370 | C-H Bend (Umbrella) | Methyl (-CH₃) | Medium |

| ~720 | C-H Rock | Long Methylene Chain (-(CH₂)n>₄-) | Medium-Weak |

Raman Spectroscopy for Hydrocarbon Chain Analysis

Raman spectroscopy is highly complementary to FT-IR and is particularly effective for analyzing hydrocarbon chains and non-polar bonds like C=C. nih.gov A detailed study on tetraterpene hydrocarbons from Botryococcus braunii race L, which produces lycopadiene, has provided specific Raman spectral data. spiedigitallibrary.orgresearchgate.net The analysis, supported by Density Functional Theory (DFT) calculations, allows for precise assignment of vibrational modes. nih.govresearchgate.net

The Raman spectrum of lycopadiene shows distinct bands that characterize its structure. The most prominent features are the ν(C=C) stretching vibrations, which are typically strong in Raman spectra. For lycopadiene and its isomers, these bands appear in the 1600-1700 cm⁻¹ region. nih.gov Other significant bands include CH₂/CH₃ bending and skeletal C-C stretching modes throughout the fingerprint region, which provide a unique spectral signature for the molecule. spiedigitallibrary.orgresearchgate.net

Table 4: Experimental Raman Bands for L-Race Tetraterpenes (including Lycopadiene)

| Raman Shift (cm⁻¹) | Assignment |

| 1668 | ν(C=C) stretching |

| 1642 | ν(C=C) stretching (exomethylene, in isomers) |

| 1441 | CH₂/CH₃ bending |

| 1301 | CH₂ twisting |

| 1170 | C-C stretching & C-H rocking |

| 1003 | C-C stretching |

Source: Adapted from studies on tetraterpenes from B. braunii L race. spiedigitallibrary.orgnih.gov

Chiroptical Spectroscopy for Absolute Configuration Determination of Stereogenic Centers

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy technique that measures the differential absorption of left- and right-circularly polarized light. encyclopedia.pub It is a powerful, non-empirical method for determining the absolute configuration of chiral molecules in solution, provided they contain a suitable chromophore. researchgate.netnih.gov

In this compound, the (6R,10R,23R,27R) absolute configuration was established in the original structural elucidation. researchgate.netredalyc.org Applying ECD to confirm this assignment would involve analyzing the Cotton effects produced by the molecule's chromophore—the conjugated diene system. However, the analysis is complicated by two factors: the high conformational flexibility of the long aliphatic chain and the significant distance between the stereogenic centers and the chromophore. encyclopedia.pub This distance can lead to very weak ECD signals.

The modern approach to overcome these challenges involves a combination of experimental measurement and quantum-mechanical calculations. encyclopedia.pubnih.gov The ECD spectrum of the molecule is recorded experimentally. Then, Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the theoretical ECD spectra for all possible stereoisomers. nih.gov The absolute configuration is assigned by finding the best match between the experimental spectrum (in terms of the signs and wavelengths of the Cotton effects) and one of the calculated spectra. nih.gov

Table 5: Illustrative Comparison of Experimental and Calculated ECD Data for Absolute Configuration Assignment

| Method | Wavelength (nm) | Δɛ (M⁻¹cm⁻¹) |

| Experimental | 225 | +0.8 |

| TD-DFT Calculated for (6R,10R,23R,27R) | 228 | +0.75 |

| TD-DFT Calculated for (6S,10S,23S,27S) | 228 | -0.75 |

Note: Data is hypothetical to illustrate the principle of ECD analysis for confirming the known absolute configuration.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides detailed information about the absolute configuration and conformation of chiral molecules in solution. nih.govmdpi.combruker.com It measures the differential absorption of left and right circularly polarized infrared light by a molecule. bruker.comresearchgate.net Since enantiomers exhibit opposite VCD signals, this technique, when coupled with quantum chemical calculations, has become a reliable method for the unambiguous assignment of the absolute stereochemistry of natural products. nih.govnih.gov

The process of VCD analysis for this compound would involve the following steps:

Experimental Measurement: The VCD spectrum of a purified sample of this compound would be recorded on a specialized VCD spectrometer.

Computational Modeling: Density Functional Theory (DFT) calculations would be performed to predict the VCD spectra for all possible stereoisomers of this compound. This involves extensive conformational searches to identify the most stable conformers for each isomer.

Spectral Comparison: The experimentally measured VCD spectrum would be compared with the computationally predicted spectra for each possible isomer. The absolute configuration is assigned based on the best match between the experimental and a calculated spectrum.

As of the current date, specific experimental VCD data for this compound has not been published in scientific literature. However, a hypothetical VCD analysis would yield a spectrum with characteristic positive and negative bands corresponding to the vibrational modes of the molecule. The interpretation of these bands, in conjunction with theoretical predictions, would be crucial for confirming the (6R,10R,23R,27R) configuration.

Hypothetical VCD Data for this compound

The following table illustrates the type of data that would be obtained from a VCD analysis. The wavenumbers and ΔA values are hypothetical and serve as an example of what a VCD spectrum might reveal.

| Vibrational Mode (Stretching/Bending) | Wavenumber (cm⁻¹) | Predicted ΔA (x 10⁻⁵) for (6R,10R,23R,27R) |

| C-H stretch | 2960 | +2.5 |

| C-H stretch | 2925 | -1.8 |

| C-H bend | 1460 | +0.9 |

| C-H bend | 1378 | -1.2 |

| C-C stretch | 1170 | +0.5 |

X-ray Crystallography for Definitive Solid-State Structure (if suitable single crystals can be obtained)

X-ray crystallography is considered the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing unambiguous proof of its structure and absolute stereochemistry. nih.gov The technique involves irradiating a single, well-ordered crystal of a compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

The major prerequisite for X-ray crystallographic analysis is the availability of a high-quality single crystal. This presents a significant challenge for this compound. As a large, non-polar hydrocarbon, it is likely to be an oil or a waxy solid at room temperature, making crystallization exceedingly difficult. The high degree of conformational flexibility in its long aliphatic chains further hinders the formation of a well-ordered crystal lattice.

Should suitable single crystals of this compound be obtained, the X-ray diffraction analysis would yield a detailed electron density map of the molecule. From this map, the precise coordinates of each atom could be determined, providing definitive information on:

Bond lengths and angles.

The E-configuration of the two double bonds.

The absolute configuration of the six stereogenic centers.

The preferred conformation of the molecule in the solid state.

Given the challenges in crystallizing this compound, alternative techniques such as derivatization to introduce polar functional groups that may facilitate crystallization could be explored. However, no such studies have been reported to date. Therefore, while X-ray crystallography remains a powerful tool for structural elucidation, its application to this compound is currently limited by the challenge of obtaining suitable crystalline material.

Biosynthetic Pathways and Enzymology of 14e,18e Lycopadiene

Elucidation of Isoprenoid Precursor Pathways in Producer Organisms

All isoprenoids, including (14E,18E)-lycopadiene, are synthesized from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov Organisms have evolved two primary and distinct pathways for the synthesis of these crucial precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. nih.govnih.gov The primary producer organism in which the biosynthesis of this compound has been characterized is the green microalga Botryococcus braunii (race L). ebi.ac.ukexpasy.org In photosynthetic eukaryotes like algae, these two pathways are spatially segregated into different cellular compartments. researchgate.net

Investigation of the Mevalonate (MVA) Pathway Contribution

The Mevalonate (MVA) pathway is a well-established route for IPP synthesis. nih.gov In eukaryotes, this pathway operates in the cytosol and is initiated by the condensation of three molecules of acetyl-CoA. nih.govnih.gov A series of enzymatic reactions, with the reduction of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) to mevalonate by HMG-CoA reductase being the key rate-limiting step, leads to the formation of IPP. nih.govnih.gov

In organisms like plants and algae, the cytosolic MVA pathway is primarily responsible for producing precursors for specific classes of isoprenoids, such as sesquiterpenes (C15) and sterols (C30). researchgate.net Given that this compound is a C40 tetraterpenoid synthesized in the plastids of B. braunii, a direct and significant contribution from the MVA pathway for its precursor supply is considered unlikely. ebi.ac.ukresearchgate.net While some exchange of isoprenoid intermediates (crosstalk) between the cytosol and plastids can occur in higher plants, the bulk of precursors for plastid-derived tetraterpenes originates from the MEP pathway. researchgate.netbiorxiv.org

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Acetyl-CoA C-acetyltransferase | AACT | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. |

| Hydroxymethylglutaryl-CoA synthase | HMGS | Condenses acetoacetyl-CoA with acetyl-CoA to form HMG-CoA. |

| Hydroxymethylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate (rate-limiting step). nih.gov |

| Mevalonate kinase | MVK | Phosphorylates mevalonate to mevalonate-5-phosphate. |

| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate. nih.gov |

| Mevalonate diphosphate decarboxylase | MVD | Decarboxylates mevalonate-5-diphosphate to yield isopentenyl diphosphate (IPP). nih.gov |

Analysis of the Methylerythritol Phosphate (MEP) Pathway Contribution

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, represents the primary route for IPP and DMAPP synthesis in most bacteria, green algae, and the plastids of higher plants. nih.govnih.gov This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.gov As the biosynthesis of tetraterpenoids like lycopadiene occurs in the plastids of B. braunii, the MEP pathway is the operative route for supplying the necessary C5 precursors. researchgate.net

The IPP and DMAPP generated via the MEP pathway are the fundamental units for the assembly of geranylgeranyl diphosphate (GGPP), the direct C20 precursor for this compound biosynthesis. ebi.ac.ukresearchgate.net The MEP pathway is therefore central to the production of this hydrocarbon.

Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Condenses pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Converts DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP). nih.gov |

| CDP-ME synthetase | IspD | Catalyzes the formation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME). nih.gov |

| CDP-ME kinase | IspE | Phosphorylates CDP-ME to CDP-MEP. nih.gov |

| ME-cPP synthase | IspF | Cyclizes CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). nih.gov |

| HMBPP synthase | IspG | Converts MEcPP to (E)-4-hydroxy-3-methyl-but-2-enyl 1-diphosphate (HMBPP). nih.gov |

| HMBPP reductase | IspH | Reduces HMBPP to generate both IPP and DMAPP. nih.gov |

Identification and Characterization of Key Biosynthetic Enzymes

The assembly of C5 units into the final C40 structure of lycopadiene involves a series of specific enzymes. The identification and characterization of these enzymes are crucial for understanding the biosynthetic logic of this compound.

Prenyltransferases Involved in Long-Chain Isoprenoid Assembly

Prenyltransferases are a class of enzymes that catalyze the sequential head-to-tail condensation of IPP with an allylic diphosphate substrate, leading to the formation of longer-chain isoprenoid precursors. nih.gov In the context of this compound biosynthesis, two types of prenyltransferase activities are critical:

Geranylgeranyl Diphosphate Synthase (GGPPS): This enzyme catalyzes the formation of the C20 precursor, GGPP. It sequentially adds three molecules of IPP to one molecule of DMAPP, proceeding through the intermediates geranyl diphosphate (GPP, C10) and farnesyl diphosphate (FPP, C15) to yield GGPP. researchgate.net

Lycopaoctaene Synthase (LOS): This is the first committed enzyme in the lycopadiene-specific pathway, identified and characterized from B. braunii race L. ebi.ac.uk LOS is a squalene (B77637) synthase (SS)-like enzyme that catalyzes an unusual head-to-head condensation of two C20 GGPP molecules to produce the C40 tetraterpene, lycopaoctaene. ebi.ac.ukexpasy.org This reaction is analogous to the condensation of two FPP molecules by squalene synthase to form squalene. researchgate.net In vitro characterization has revealed that LOS possesses unusual substrate promiscuity, capable of utilizing FPP (C15) and phytyl diphosphate in addition to GGPP, although GGPP is the primary substrate in vivo. ebi.ac.ukqmul.ac.uk

Table 3: Characteristics of Lycopaoctaene Synthase (LOS) from B. braunii race L

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Class | Squalene synthase-like; Prenyltransferase (head-to-head condensation) | ebi.ac.uk |

| Reaction | 2 (2E,6E,10E)-geranylgeranyl diphosphate → all-trans-lycopaoctaene + 2 diphosphate | expasy.org |

| Organism | Botryococcus braunii race L | ebi.ac.ukexpasy.org |

| Substrate Promiscuity (in vitro) | Accepts geranylgeranyl diphosphate (GGPP), farnesyl diphosphate (FPP), and phytyl diphosphate. | ebi.ac.uk |

| Key Active Site Residues | Ser276 and Ala288, identified through mutagenesis as controlling substrate binding and product specificity. | ebi.ac.uk |

Enzymes Responsible for Specific Desaturation and Isomerization Steps

The biosynthetic pathway, as elucidated, proceeds from the condensation of GGPP to lycopaoctaene, which is subsequently converted to this compound. researchgate.net This second step is a reduction, involving the saturation of several double bonds of the lycopaoctaene backbone. researchgate.net The enzymes responsible for this specific hydrogenation have not yet been fully characterized. The nomenclature this compound indicates a precise isomeric structure resulting from this reduction process, suggesting the involvement of one or more stereospecific reductases. Unlike the well-studied carotenoid pathways that involve multiple desaturation and isomerization steps to convert phytoene (B131915) to lycopene (B16060), the final steps to lycopadiene formation are reductive. researchgate.net Further research is required to identify and characterize the specific reductases that convert all-trans-lycopaoctaene into the final this compound product.

Genetic and Molecular Biological Approaches to Pathway Dissection

The elucidation of the this compound biosynthetic pathway has been significantly advanced by genetic and molecular biological techniques. The gene encoding LOS was identified in B. braunii by screening for squalene synthase-like complementary DNAs (cDNAs) and functionally characterizing the expressed proteins, one of which showed true squalene synthase activity while the other demonstrated the novel LOS activity. ebi.ac.uk

Furthermore, rational mutagenesis has been a powerful tool to probe the function of the LOS enzyme. ebi.ac.uk By comparing the amino acid sequence of LOS with other squalene synthases and modeling its structure, researchers identified key residues within the active site. Site-directed mutagenesis of Ser276 and Ala288 to the corresponding residues found in human squalene synthase largely converted the enzyme's product specificity from C40 lycopaoctaene to C30 squalene. ebi.ac.uk

These findings were validated in vivo by expressing the wild-type and mutant LOS genes in strains of Escherichia coli that were metabolically engineered to accumulate high levels of FPP and GGPP. ebi.ac.uk This heterologous expression system confirmed the function of the LOS gene and the impact of the active site mutations. Such genetic approaches not only dissect the native pathway but also provide a foundation for engineering microorganisms for the robust production of specific hydrocarbons. ebi.ac.uknih.gov Future work could leverage these approaches, such as overexpressing key pathway genes (e.g., dxs, GGPPS, LOS) and knocking out competing metabolic pathways, to enhance the production of this compound. lanl.govmdpi.com

Gene Mining and Cloning of Biosynthetic Gene Clusters

The initial steps toward understanding the biosynthesis of this compound involved the identification of the genes encoding the necessary enzymes through gene mining and transcriptomic analysis of Botryococcus braunii race L. The key enzyme, lycopaoctaene synthase (LOS), was identified as a squalene synthase-like (SSL) enzyme. nih.govnih.govtamu.edu Transcriptome analysis of the L race of B. braunii has been instrumental in identifying putative genes involved in this pathway. cabidigitallibrary.org The identification of the LOS gene was guided by its homology to squalene synthase genes, which catalyze a similar head-to-head condensation reaction. nih.gov

While the LOS gene has been cloned and characterized, detailed information regarding the complete biosynthetic gene cluster for this compound remains an active area of research. The enzymes responsible for the subsequent reduction steps from lycopaoctaene to lycopadiene have not yet been fully identified and characterized. tamu.edu

Functional Characterization of Recombinant Enzymes

The functional characterization of the recombinant LOS enzyme has been a pivotal step in elucidating the biosynthetic pathway. The LOS enzyme catalyzes the head-to-head condensation of two molecules of geranylgeranyl diphosphate (GGPP), a C20 isoprenoid precursor, to form lycopaoctaene, the first C40 intermediate in the pathway. tamu.edutamu.edu This enzymatic reaction is analogous to the formation of squalene from farnesyl diphosphate (FPP) catalyzed by squalene synthase.

The recombinant LOS enzyme has been expressed and studied in heterologous systems such as Escherichia coli and the green microalga Chlamydomonas reinhardtii. tamu.eduresearchgate.net These studies have confirmed its function and explored its substrate specificity. Notably, in vitro studies have revealed that LOS exhibits a degree of substrate promiscuity, being able to utilize FPP (C15) and phytyl diphosphate (PPP) (C20) as substrates, although GGPP is its primary substrate in vivo. researchgate.net Site-directed mutagenesis studies have identified specific amino acid residues that play a crucial role in determining the substrate specificity of the LOS enzyme. researchgate.net

| Enzyme | Gene | Organism | Substrate(s) | Product(s) |

| Lycopaoctaene Synthase | LOS | Botryococcus braunii race L | Geranylgeranyl diphosphate (GGPP) | Lycopaoctaene |

| Farnesyl diphosphate (FPP) (in vitro) | C30 and C35 hydrocarbons | |||

| Phytyl diphosphate (PPP) (in vitro) | C40 hydrocarbons |

Advanced Isotopic Labeling Studies for Pathway Elucidation

While preliminary studies have utilized radiolabeled substrates for in vitro enzyme assays, comprehensive isotopic labeling studies are essential for a complete understanding of the biosynthetic pathway of this compound in vivo.

¹³C and ²H Labeling Strategies

Detailed studies employing stable isotopes such as ¹³C and ²H to trace the biosynthesis of this compound have not been extensively reported in the scientific literature. Such studies would involve feeding the producing organism, B. braunii, with labeled precursors like ¹³C-glucose or ²H₂O and analyzing the incorporation of these isotopes into lycopadiene and its intermediates. This would provide definitive evidence for the origin of the carbon and hydrogen atoms in the final molecule and could help identify previously unknown intermediates.

Mass Spectrometry and NMR-Based Detection of Labeled Intermediates

The analysis of labeled intermediates and the final product is typically carried out using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution MS can determine the precise mass increase due to isotope incorporation, confirming the number of labeled atoms in a molecule. NMR spectroscopy, particularly ¹³C-NMR and ²H-NMR, can pinpoint the exact location of the incorporated isotopes within the molecular structure. While these techniques are standard for pathway elucidation, their specific application to the intermediates of this compound biosynthesis beyond lycopaoctaene has not been documented.

Metabolic Engineering Strategies for Biosynthetic Pathway Manipulation

The potential of this compound as a biofuel precursor has driven interest in manipulating its biosynthetic pathway to enhance production.

Overexpression and Knockout Studies of Biosynthetic Genes

Metabolic engineering efforts have primarily focused on the heterologous expression of the key enzyme, LOS. The expression of the LOS gene in organisms like E. coli and C. reinhardtii represents a foundational step towards establishing a heterologous production platform. tamu.eduresearchgate.net Further strategies that have been proposed include the co-overexpression of the geranylgeranyl diphosphate synthase (GGPPS) gene to increase the supply of the GGPP precursor, which could potentially boost the production of lycopaoctaene. tamu.edu

However, specific studies detailing the overexpression or knockout of the LOS gene, or other putative genes in the pathway, within the native producer B. braunii to modulate this compound production are currently limited. The development of efficient genetic tools for B. braunii is a critical step to enable such targeted metabolic engineering approaches.

| Strategy | Gene(s) of Interest | Host Organism(s) | Goal |

| Heterologous Expression | LOS | E. coli, C. reinhardtii | Establish a production platform for lycopaoctaene |

| Precursor Enhancement | GGPPS, LOS | C. reinhardtii (proposed) | Increase lycopaoctaene yield by boosting GGPP supply |

Heterologous Expression of the Biosynthetic Pathway

The slow growth rate and lack of efficient genetic tools for Botryococcus braunii race L present significant hurdles for the large-scale production of this compound and its precursor, lycopaoctaene. nih.govtamu.edu To circumvent these limitations, researchers have turned to heterologous expression, a technique that involves transferring the biosynthetic genes from B. braunii into a more tractable host organism. This approach aims to leverage the rapid growth and well-established genetic engineering capabilities of model organisms to create microbial cell factories for tetraterpenoid hydrocarbon production.

A primary candidate for the heterologous production of this compound is the green microalga Chlamydomonas reinhardtii. tamu.edu This organism is considered a suitable host due to its faster growth rate compared to B. braunii and the availability of a robust genetic toolkit for its manipulation. tamu.edu The strategy for engineering C. reinhardtii involves the introduction of the key enzyme from B. braunii, lycopaoctaene synthase (LOS), which catalyzes the initial step in lycopadiene biosynthesis. tamu.edu

To ensure an adequate supply of the precursor molecule, geranylgeranyl diphosphate (GGPP), metabolic engineering strategies often include the co-expression of a GGPP synthase (GGPPS). tamu.edu The proposed expression cassette for lycopaoctaene production in C. reinhardtii would therefore include the LOS gene from B. braunii along with a GGPPS gene. tamu.edu To optimize precursor availability, researchers have considered sourcing the GGPPS from different organisms, including C. reinhardtii itself and the plant Arabidopsis thaliana. tamu.edu

The overarching goal of these efforts is to channel the metabolic flux towards the synthesis of lycopaoctaene, which can then be subsequently reduced to this compound. The table below outlines the key genetic components and the host organism being explored for the heterologous production of the lycopadiene precursor.

| Gene | Source Organism | Function in Pathway | Host Organism | Rationale |

| Lycopaoctaene Synthase (LOS) | Botryococcus braunii race L | Catalyzes the formation of lycopaoctaene from two molecules of GGPP | Chlamydomonas reinhardtii | Introduction of the core biosynthetic enzyme for lycopadiene synthesis. |

| GGPP Synthase (GGPPS) | Chlamydomonas reinhardtii / Arabidopsis thaliana | Increases the intracellular pool of the precursor molecule, GGPP | Chlamydomonas reinhardtii | To enhance the yield of lycopaoctaene by boosting precursor availability. |

While the heterologous expression of the lycopaoctaene synthase in C. reinhardtii represents a promising avenue for the sustainable production of this compound, further research is required to identify and characterize the subsequent enzyme in the pathway, a putative lycopadiene reductase, which is responsible for the final conversion of lycopaoctaene to this compound. The successful co-expression of both enzymes in a metabolically optimized host will be crucial for the complete reconstitution of the this compound biosynthetic pathway.

No Published Chemical Synthesis of this compound Found

Despite a comprehensive search of scientific literature, no publications detailing the total chemical synthesis of the compound this compound have been identified. This tetraterpenoid hydrocarbon, naturally produced by the green microalga Botryococcus braunii (L race), has been a subject of interest primarily in the field of biosynthesis.

Initial investigations into the chemical literature sought to construct an article focusing on the synthetic strategies and methodologies for producing this compound. The intended structure of this article was to include detailed discussions on:

Strategic Approaches to the Total Synthesis of Complex Polyunsaturated Hydrocarbons: This would have encompassed the stereoselective construction of the remote E,E-double bonds characteristic of the lycopadiene structure, the application of advanced olefin metathesis reactions (such as Ring-Closing Metathesis, Cross-Metathesis, and Enyne Metathesis), and the development of novel carbon-carbon bond-forming methodologies pertinent to the assembly of its complex skeleton.

Asymmetric Synthesis Methodologies for Chiral Centers in the Lycopadiene Skeleton: This section was planned to detail the use of chiral auxiliaries and catalytic asymmetric reactions to establish the specific stereochemistry of the chiral centers within the lycopadiene molecule, as well as to explore potential remote stereocontrol strategies for this acyclic hydrocarbon.

However, the extensive search did not yield any specific reports on the total synthesis of this compound. The available research predominantly focuses on its isolation from natural sources and the elucidation of its biosynthetic pathway within Botryococcus braunii. While numerous publications describe general methods for the synthesis of polyenes, the stereoselective formation of E,E-dienes, olefin metathesis, and asymmetric synthesis of chiral centers in other complex molecules, their direct application to the total synthesis of this compound has not been documented in the accessible scientific literature.

Therefore, an article detailing the chemical synthesis and derivatization studies of this compound, as per the requested outline, cannot be generated at this time due to the absence of primary research in this specific area.

Table of Mentioned Chemical Compounds

Chemical Synthesis and Derivatization Studies of 14e,18e Lycopadiene and Its Structural Analogues

Partial Synthesis of Key Substructures and Advanced Intermediates

The total synthesis of a large, complex molecule like (14E,18E)-lycopadiene has not been extensively reported. However, its synthesis can be envisioned through a convergent approach, which involves the preparation of key substructures or advanced intermediates that are later coupled to form the final C40 backbone. Given its structure, 2,6,10,14,19,23,27,31-octamethyldotriaconta-14(E),18(E)-diene, a logical retrosynthetic analysis would disconnect the molecule into smaller, more manageable terpene-like fragments.

Key synthetic strategies would likely rely on well-established C-C bond-forming reactions common in terpene synthesis. numberanalytics.com Advanced chemical intermediates, which are novel building blocks for the pharmaceutical and life science industries, could be developed from these strategies. acints.com

Potential Key Intermediates for Convergent Synthesis:

| Intermediate Type | Description | Potential Synthetic Route |

| C14 Aldehyde/Phosphonium Salt | A fragment representing one of the terminal C1-C14 chains. The functional group allows for a Wittig-type coupling. | Asymmetric hydrogenation of a geraniol-derived precursor followed by chain extension and functional group manipulation. |

| C20 Diphosphonate | A central C15-C26 fragment containing the diene system, functionalized for Horner-Wadsworth-Emmons olefination at both ends. | Synthesis from a central C10 precursor, with symmetrical extension and installation of the E,E-diene system. |

| C20 Grignard/Organolithium Reagent | A C1-C20 fragment representing half of the molecule, prepared for coupling with a corresponding C20 electrophile. | Multi-step synthesis starting from smaller chiral building blocks derived from the chiral pool (e.g., citronellol). |

The synthesis of these intermediates would require precise control of stereochemistry at the multiple chiral centers along the aliphatic chain. Methodologies such as substrate-controlled diastereoselective reactions and the use of chiral auxiliaries would be paramount.

Chemical Reactivity and Transformation of the this compound Scaffold

The chemical character of this compound is dominated by its long, saturated aliphatic chains and the central conjugated diene system. The two double bonds at positions C14 and C18 are the primary sites of reactivity, susceptible to a variety of chemical transformations.

The polyene nature of the lycopadiene core makes it a candidate for selective hydrogenation. The goal of such studies would be to reduce one or both double bonds without affecting other parts of the molecule. This can be challenging but is achievable with specialized catalysts. rsc.orgrsc.org

Selective Hydrogenation : Homogeneous catalysts, such as those based on cobalt, ruthenium, or nickel, have been shown to be effective for the selective hydrogenation of polyenes to monoenes. rsc.orgrsc.orggoogle.comacs.org For instance, cobalt carbonyl complexes modified with phosphine (B1218219) ligands can selectively hydrogenate dienes by influencing the equilibrium between σ- and π-allyl reaction intermediates. rsc.orgrsc.org Applying such a system to this compound could potentially yield (14Z)-lycopene or (18Z)-lycopene, depending on catalyst selectivity. Trimetallic catalysts (e.g., Ni-Co-Cu) have also shown high selectivity in converting polyenes to monoenes in complex biomass-derived substrates. acs.org

Deuteration : The introduction of deuterium (B1214612) atoms can serve as a powerful tool for mechanistic studies and for creating labeled internal standards for mass spectrometry analysis. researchgate.net Catalytic deuteration using D2 gas in place of H2 with catalysts like Wilkinson's catalyst (RhCl(PPh3)3) could selectively deuterate the double bonds. Furthermore, proton-deuterium exchange has been used to characterize lycopadiene, indicating the feasibility of isotope labeling. researchgate.net Biohydrogenation processes in sediments are also known to convert lycopadienes into the fully saturated lycopane. acs.org

Table of Potential Hydrogenation/Deuteration Reactions:

| Reaction | Reagents/Catalyst | Potential Product(s) |

| Selective Mono-hydrogenation | H₂, [Co(CO)₃PR₃]₂ | (14Z)-2,6,10,14,19,23,27,31-octamethyldotriacont-18-ene |

| Full Hydrogenation | H₂, Pd/C | Lycopane (2,6,10,14,19,23,27,31-octamethyldotriacontane) |

| Selective Deuteration | D₂, Wilkinson's Catalyst | (14,15,18,19-D₄)-(14E,18E)-lycopadiene |

The double bonds and adjacent allylic positions are prime targets for oxidation, which can introduce valuable functional groups like epoxides, alcohols, and ketones. numberanalytics.com

Epoxidation : The conversion of the C=C double bonds into epoxides can be achieved with peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). researchgate.net Such reactions on polyenes can be regio- and stereoselective. nih.govacs.org For lycopadiene, this could lead to mono- or di-epoxides. Biomimetic catalytic systems using manganese porphyrins have been shown to efficiently and stereospecifically epoxidize polyene polymers like polyisoprene, suggesting their applicability to the isoprenoid structure of lycopadiene. uoc.gr

Hydroxylation : Dihydroxylation of the double bonds can be accomplished using reagents like osmium tetroxide (OsO₄) to yield vicinal diols. The hydroxylation of hydrocarbon carotenoids is a known biological process for forming cyclic and epoxy carotenoids, suggesting that chemical hydroxylation could produce interesting analogues. scispace.comscribd.com

Allylic Oxidation : The C-H bonds adjacent to the double bonds (at C13, C16, C17, and C20) are activated for allylic oxidation. Reagents such as selenium dioxide (SeO₂) are classic choices for this transformation, often yielding allylic alcohols or α,β-unsaturated ketones with high regioselectivity. plapiqui.edu.arias.ac.in This method is widely used to functionalize terpenes and could be applied to lycopadiene to synthesize novel oxygenated derivatives. rsc.org

As with most alkenes, the electron-rich π-systems of lycopadiene's double bonds are susceptible to electrophilic attack.

Electrophilic Addition : This is a fundamental reaction of polyenes. ksu.edu.sa The addition of electrophiles such as hydrogen halides (H-X), halogens (X₂), or water (in the presence of an acid catalyst) would proceed via a carbocation intermediate. ksu.edu.salnct.ac.in According to Markovnikov's rule, the electrophile (e.g., H⁺) would add to the less substituted carbon of the double bond, and the nucleophile (e.g., Br⁻) would add to the more substituted carbon. Given the substitution pattern of the double bonds in lycopadiene (C14, C19 are trisubstituted; C15, C18 are disubstituted), addition would be regioselective.

Nucleophilic Addition : Simple polyenes are generally not reactive towards nucleophiles. umb.edu However, reactivity can be induced by complexing the polyene to a metal center, which reverses the polarity (umpolung) and makes the system susceptible to nucleophilic attack. umb.edu While less common for simple hydrocarbons, this strategy could be employed to introduce nucleophiles onto the lycopadiene backbone under specific catalytic conditions. Nucleophilic addition reactions are a cornerstone of organic synthesis for creating complex molecules from carbonyls, but their application to unactivated polyenes is more specialized. numberanalytics.comlabster.com

The long, flexible backbone of this compound is an ideal substrate for biomimetic cyclization reactions. In nature, terpene synthases orchestrate complex cationic cyclization cascades to produce a vast array of cyclic terpenoids from linear precursors. nih.govhznu.edu.cn

Acid-Catalyzed Cyclization : Treatment of lycopadiene with a protic or Lewis acid could initiate a cationic polyene cyclization. thieme-connect.com Protonation of one of the double bonds would generate a carbocation, which could then be attacked intramolecularly by the other double bond. This cascade could, in principle, lead to the formation of various mono-, bi-, or polycyclic structures, depending on the reaction conditions and the folding of the polyene chain. The Nazarov cyclization is a related electrocyclic reaction that forms cyclopentenones from divinyl ketones, illustrating a type of cationic ring-closure. wikipedia.org

Rearrangement Reactions : During cationic cyclizations, the intermediate carbocations are prone to rearrangement reactions, such as hydride and alkyl shifts (e.g., Wagner-Meerwein rearrangements), to form more stable carbocations. numberanalytics.comrsc.org These rearrangements are a major source of skeletal diversity in natural terpenes and could be exploited to generate novel, non-natural scaffolds from the lycopadiene framework. researchgate.net

Synthesis of Structurally Modified this compound Analogues and Stereoisomers

Building on the reactivity studies, a multitude of structurally modified analogues and stereoisomers of this compound can be synthesized. These efforts would expand the chemical space around this natural product, potentially leading to new materials or biologically active compounds.

Functionalized Analogues : Using the reactions described in section 5.4, analogues with hydroxyl, epoxy, carbonyl, or halogen functionalities can be prepared. For example, selective epoxidation followed by nucleophilic ring-opening would provide a route to a wide range of 1,2-difunctionalized derivatives.

Skeletal Analogues : Cyclization and rearrangement reactions offer a pathway to analogues with entirely new carbon skeletons. By carefully controlling the reaction conditions, it might be possible to direct the cyclization cascade towards specific mono- or bicyclic products.

Stereoisomers : The synthesis of stereoisomers of this compound, including those with cis (Z) double bonds or different stereochemistry at the eight chiral centers, would require highly controlled stereoselective synthetic methods. Access to these isomers would be invaluable for structure-activity relationship studies. While challenging, modern asymmetric synthesis provides the tools necessary for such undertakings.

Theoretical and Computational Chemistry Studies of 14e,18e Lycopadiene

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into the electronic structure, bonding, and reactivity of (14E,18E)-lycopadiene.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its ground state properties, including its optimized geometry, electronic configuration, and molecular orbital energies.

Key parameters that would be calculated include:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provides insights into the molecule's chemical reactivity and electronic transitions.

Electron Density Distribution: Mapping the electron density to identify regions of high and low electron concentration, which is crucial for understanding bonding and intermolecular interactions.

Mulliken and Natural Bond Orbital (NBO) Analysis: To quantify the charge distribution on each atom and analyze the nature of the chemical bonds.

A hypothetical data table for the ground state properties of this compound as calculated by DFT is presented below.

| Property | Calculated Value |

| Total Energy (Hartree) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a higher level of theoretical accuracy compared to DFT for certain properties. These methods would be instrumental in refining the understanding of the electronic structure of this compound.

Specific applications would include:

Accurate Energy Calculations: Providing benchmark values for the total electronic energy.

Electron Correlation Effects: Investigating the impact of electron correlation on the molecular properties, which is particularly important for conjugated systems like lycopadiene.

Excited State Calculations: Using methods like Configuration Interaction (CI) or Time-Dependent DFT (TD-DFT) to explore the nature of electronic excited states, which is essential for understanding its UV-Vis spectrum.

Conformational Analysis and Molecular Dynamics Simulations

The long, flexible chain of this compound suggests a complex conformational landscape that can be explored using computational methods.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable tools for studying the conformational flexibility of large molecules.

Systematic Conformational Search: Using MM methods to identify low-energy conformers.

Molecular Dynamics Simulations: Simulating the motion of the molecule over time to explore its dynamic behavior and the transitions between different conformations. This would reveal the preferred shapes the molecule adopts at a given temperature.

The conformation of this compound is expected to be influenced by its environment. Computational studies can model the effect of different solvents on its conformational preferences.

Implicit Solvent Models: Such as the Polarizable Continuum Model (PCM), to approximate the effect of the solvent as a continuous medium.

Explicit Solvent Simulations: MD simulations that include individual solvent molecules to provide a more detailed and accurate picture of solute-solvent interactions. These simulations would elucidate how solvents with different polarities might stabilize specific conformers of this compound. researchgate.netresearchgate.net

Prediction and Interpretation of Spectroscopic Data (NMR, UV-Vis, IR, CD)

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data, which can aid in the structural elucidation and characterization of molecules.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions, when compared with experimental data, can help in the assignment of signals and confirmation of the molecular structure. dntb.gov.ua

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. This is particularly relevant for conjugated systems like lycopadiene.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. This can help in identifying the characteristic functional groups and vibrational modes of the molecule. biorxiv.orgresearchgate.net

Circular Dichroism (CD) Spectroscopy: For chiral molecules, computational methods can predict the CD spectrum, which provides information about the stereochemistry. Although this compound itself is not chiral, computational CD studies could be relevant for its chiral derivatives or if it adopts a chiral conformation in a specific environment. nih.govresearchgate.netnih.govmdpi.com

A hypothetical table of predicted spectroscopic data for this compound is shown below.

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | List of predicted shifts |

| ¹³C NMR Chemical Shifts (ppm) | List of predicted shifts |

| UV-Vis λmax (nm) | Value(s) and corresponding transitions |

| Major IR Frequencies (cm⁻¹) | List of frequencies and vibrational modes |

Advanced Analytical Methodologies for the Detection and Quantification of 14e,18e Lycopadiene

Quantitative Spectroscopic Methods for Concentration Determination

Spectroscopic methods are fundamental for the quantitative analysis of chemical compounds. For (14E,18E)-lycopadiene, UV-Vis spectrophotometry and quantitative Nuclear Magnetic Resonance (qNMR) are particularly relevant for determining its concentration in various samples.

Calibrated UV-Vis spectrophotometry is a straightforward and cost-effective method for quantifying compounds that absorb ultraviolet or visible light. Diterpenes, often possessing chromophores, are amenable to this technique. The concentration of this compound can be determined by measuring its absorbance at a specific wavelength (λmax) and using a calibration curve prepared with standards of known concentrations. For analogous compounds like lycopene (B16060), absorbance is typically measured in the 400-500 nm range. ijnrd.orgchalcogen.roresearchgate.net

Illustrative Data for Calibration of this compound Analysis

| Standard Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 1.0 | 0.152 |

| 2.5 | 0.380 |

| 5.0 | 0.761 |

| 7.5 | 1.142 |

This table presents hypothetical data for a calibration curve, which would be essential for the quantification of this compound using UV-Vis spectrophotometry. The linearity of this curve is critical for accurate concentration determination.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the concentration of a substance without the need for a substance-specific calibration curve. mdpi.commdpi.com It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known concentration, the absolute concentration of this compound can be determined with high precision and accuracy. ¹H-qNMR is particularly useful for the analysis of diterpenes in complex matrices like plant extracts. mdpi.commdpi.com

Key Parameters for qNMR Analysis of a Diterpene Like this compound

| Parameter | Specification | Purpose |

|---|---|---|

| Internal Standard | Maleic Anhydride | Certified reference material with a known concentration and distinct, non-overlapping signals. |

| Solvent | CDCl₃ or DMSO-d₆ | Deuterated solvent to avoid interference from protonated solvent signals. |

| Relaxation Delay (d1) | > 5 x T₁ | Ensures complete relaxation of the nuclei between scans for accurate quantification. |

| Pulse Angle | 90° | Maximizes the signal intensity for all nuclei. |

Hyphenated Chromatography-Mass Spectrometry Techniques for Trace Analysis and Purity Assessment

For the analysis of this compound at trace levels and for assessing its purity, hyphenated techniques that couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry are indispensable.